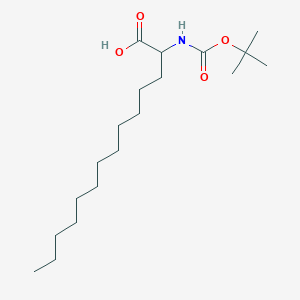

(R,S)-Boc-2-amino-tetradecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

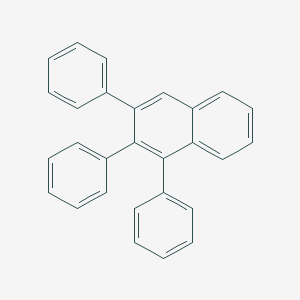

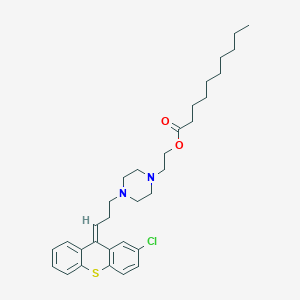

(R,S)-Boc-2-amino-tetradecanoic acid is a synthetic amino acid derivative that is protected by a tert-butyl carbamate (Boc) group. This protection is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The (R,S) notation indicates that the compound can exist as two enantiomers, which are mirror images of each other. These enantiomers can have different properties and reactivities in biological systems.

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been described in the literature. For instance, the synthesis of (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids was achieved using a sequence of ozonolysis, reduction, oxidation, and deprotection steps starting from N-Boc-protected precursors . Another study reported the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor to an unusual amino acid residue, through a Suzuki coupling followed by asymmetric hydrogenation . These methods highlight the versatility of Boc-protected intermediates in synthesizing complex amino acid derivatives.

Molecular Structure Analysis

The molecular structure of (R,S)-Boc-2-amino-tetradecanoic acid would consist of a long carbon chain (tetradecanoic acid) with an amino group at the second carbon, protected by a Boc group. The presence of chiral centers at the carbon bearing the amino group allows for the existence of R and S enantiomers. The Boc group is typically added to the amino group to facilitate the synthesis and purification of amino acid derivatives and is removed under acidic conditions once the desired reactions are completed.

Chemical Reactions Analysis

Boc-protected amino acids are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including coupling reactions to form peptides, selective deprotection, and modifications of the side chain. The Boc group itself can be removed under acidic conditions without affecting other protecting groups, which is advantageous in multi-step syntheses . The specific reactivity of (R,S)-Boc-2-amino-tetradecanoic acid would depend on the other functional groups present in the molecule and the stereochemistry of the chiral center.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids depend on the length of the carbon chain and the nature of the side chains. Generally, these compounds are solid at room temperature and have relatively high melting points due to the bulky Boc group. They are soluble in organic solvents and can be purified by standard techniques such as crystallization or chromatography. The Boc group increases the overall hydrophobicity of the molecule, which can affect its solubility and reactivity .

Applications De Recherche Scientifique

Synthesis of Natural and Unnatural Amino Acids

- Boc-protected amino acids serve as key intermediates in the synthesis of differentially substituted amino acids present in naturally occurring inhibitors of histone deacetylase (HDAC). These compounds are crucial for the preparation of analogues of natural cyclic tetrapeptide HDAC inhibitors, demonstrating the role of Boc-amino acids in the development of bioactive compounds (Rodriquez et al., 2006).

Peptide Mimetics and Drug Development

- Boc-protected amino acids are utilized in the rapid synthesis of peptidomimetics, including opioid ligands, highlighting their significance in developing potent pharmaceuticals with enhanced efficacy (Bender et al., 2015). Additionally, they are instrumental in creating amino acid-based cross-linked polymer gels with potential applications in drug delivery and tissue engineering (Vaish et al., 2015).

Advanced Materials and Chemical Synthesis

- Boc-amino acids are essential in synthesizing enantiomerically pure amino acids and derivatives, offering a convenient route to both enantiomers of trans-2-aminocyclohexanecarboxylic acid, a critical building block for helical β-peptides (Berkessel et al., 2002). Their application extends to the design of side-chain amino acid-containing cross-linked polymer gels with high mechanical strength, suitable for biomedical applications (Roy et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]tetradecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(21)22)20-18(23)24-19(2,3)4/h16H,5-15H2,1-4H3,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZRHFGUPKTZOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373192 |

Source

|

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-Boc-2-amino-tetradecanoic acid | |

CAS RN |

129850-62-0 |

Source

|

| Record name | (R,S)-Boc-2-amino-tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)